5-Acetoxy-1-chlorohexane
Description
5-Acetoxy-1-chlorohexane is a halogenated organic compound featuring a hexane backbone substituted with a chloro group at position 1 and an acetoxy (ester) group at position 4. Its molecular formula is listed in as C₅H₁₁NO , but this appears inconsistent with its expected structure. Based on standard organic nomenclature, the correct formula should be C₈H₁₅ClO₂, comprising six carbons in the hexane chain, two carbons from the acetyl group (CH₃COO-), one chlorine atom, and two oxygen atoms.
The compound’s synthesis likely involves acetylation of a hydroxyl precursor (e.g., 5-hydroxy-1-chlorohexane) using acetyl chloride, analogous to methods described in for benzoxazinone derivatives . Its reactivity is influenced by the electron-withdrawing chloro group and the hydrolyzable acetoxy ester, making it a candidate for nucleophilic substitution or ester hydrolysis reactions.
Properties
Molecular Formula |
C8H15ClO2 |
|---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
6-chlorohexan-2-yl acetate |
InChI |
InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
CCAJQWQPQNZYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their properties are compared below:
Physical Properties (Theoretical Comparison)
| Property | This compound | 1-Chlorohexane | 1-Methylimidazolium chloride |
|---|---|---|---|
| Boiling Point | High (polar ester group) | Low (~134°C) | Very high (ionic character) |
| Solubility | Polar organic solvents | Non-polar solvents | Water, polar solvents |
| Reactivity | Hydrolysis, substitution | SN2 reactions | Acid-base catalysis |
Research Findings and Discrepancies
- Synthetic Methods : highlights acetylation with acetyl chloride under mild conditions , suggesting a plausible route for synthesizing this compound.
- Data Conflicts: lists conflicting molecular formulas (C₅H₁₁NO) and shared CAS numbers for distinct compounds, necessitating verification from authoritative databases like PubChem or Reaxys .
- Theoretical Insights : The ethynyl group in Cyclohexane, 1-chloro-1-ethynyl- () introduces steric and electronic effects absent in this compound, altering reactivity profiles .
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